1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide
Overview
Description
1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide is a heterocyclic organic compound with the molecular formula C9H11NO2S and a molecular weight of 197.26 g/mol.
Preparation Methods
The synthesis of 1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of seven-membered heterocycles like thiazepines can be achieved through one-pot synthesis procedures, which involve the recyclization of small or medium carbo-, oxa-, or azacyclanes . Industrial production methods often utilize multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .
Chemical Reactions Analysis
1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown potential as a pharmacologically active compound with various biological activities . Additionally, it is used in the development of new drugs and therapeutic agents . In the industrial sector, this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide can be compared with other similar compounds, such as 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide . While both compounds share a similar heterocyclic structure, they differ in their specific chemical properties and biological activities.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex heterocyclic compounds, and its biological activities offer promising avenues for drug development and therapeutic interventions.
Properties
IUPAC Name |
1,2,4,5-tetrahydro-3λ6,2-benzothiazepine 3,3-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)6-5-8-3-1-2-4-9(8)7-10-13/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTHJFHLPADNEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515068 | |
Record name | 1,2,4,5-Tetrahydro-3H-3lambda~6~,2-benzothiazepine-3,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61199-71-1 | |
Record name | 1,2,4,5-Tetrahydro-3H-3lambda~6~,2-benzothiazepine-3,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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